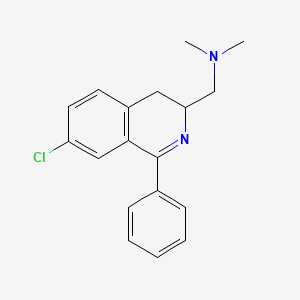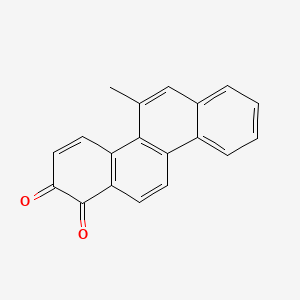
3-(3,3-Bis-methylsulfanyl-acryloyl)-benzonitrile
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3-(3,3-Bis-methylsulfanyl-acryloyl)-benzonitrile is an organic compound characterized by the presence of a benzonitrile group and a bis-methylsulfanyl-acryloyl moiety
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 3-(3,3-Bis-methylsulfanyl-acryloyl)-benzonitrile typically involves the reaction of benzonitrile derivatives with methylsulfanyl compounds under specific conditions. The reaction conditions often include the use of catalysts and solvents to facilitate the formation of the desired product. Detailed synthetic routes and reaction conditions are documented in chemical literature and patents .
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include steps such as purification, crystallization, and quality control to meet industrial standards .
Análisis De Reacciones Químicas
Types of Reactions
3-(3,3-Bis-methylsulfanyl-acryloyl)-benzonitrile undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the nitrile group to amines.
Substitution: The compound can participate in nucleophilic substitution reactions, where the methylsulfanyl groups are replaced by other nucleophiles.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as lithium aluminum hydride, and nucleophiles like amines or thiols. Reaction conditions may vary depending on the desired product and include factors such as temperature, pressure, and solvent choice .
Major Products Formed
The major products formed from these reactions include sulfoxides, sulfones, amines, and substituted derivatives of the original compound.
Aplicaciones Científicas De Investigación
3-(3,3-Bis-methylsulfanyl-acryloyl)-benzonitrile has several scientific research applications, including:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties and as a precursor for drug development.
Industry: Utilized in the production of specialty chemicals and materials.
Mecanismo De Acción
The mechanism of action of 3-(3,3-Bis-methylsulfanyl-acryloyl)-benzonitrile involves its interaction with molecular targets such as enzymes, receptors, or other biomolecules. The compound may exert its effects through pathways involving oxidation-reduction reactions, nucleophilic substitution, or other chemical transformations.
Comparación Con Compuestos Similares
Similar Compounds
1-(2-Methyl-3,3-bis-methylsulfanyl-acryloyl)-3-propyl-thiourea: Shares similar structural features but differs in the presence of a thiourea group.
Acetic acid [3-[3,3-bis(methylthio)-1-oxoprop-2-enyl]phenyl]: Contains a similar bis-methylsulfanyl-acryloyl moiety but differs in the acetic acid group.
4-(methylsulfanyl)-2-{3-[4-(methylsulfanyl)-2’,6-bipyridin-2-yl]phenyl}-2’,6-bipyridine: Features a similar methylsulfanyl group but has a more complex bipyridine structure.
Uniqueness
Its versatility in undergoing various chemical reactions and its potential in scientific research make it a compound of significant interest .
Propiedades
Número CAS |
838871-76-4 |
|---|---|
Fórmula molecular |
C12H11NOS2 |
Peso molecular |
249.4 g/mol |
Nombre IUPAC |
3-[3,3-bis(methylsulfanyl)prop-2-enoyl]benzonitrile |
InChI |
InChI=1S/C12H11NOS2/c1-15-12(16-2)7-11(14)10-5-3-4-9(6-10)8-13/h3-7H,1-2H3 |
Clave InChI |
YMMDMBWZQLOAOF-UHFFFAOYSA-N |
SMILES canónico |
CSC(=CC(=O)C1=CC=CC(=C1)C#N)SC |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![N-{2-[(Dimethylamino)methyl]-6-methylphenyl}acetamide](/img/structure/B13805745.png)
![4-[[8-benzyl-3-hydroxy-6-(4-methoxyphenyl)imidazo[1,2-a]pyrazin-2-yl](113C)methylidene]cyclohexa-2,5-dien-1-one](/img/structure/B13805746.png)
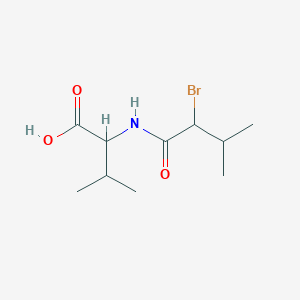
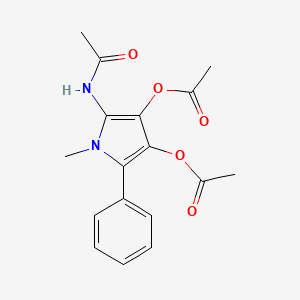
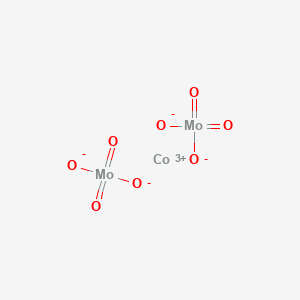

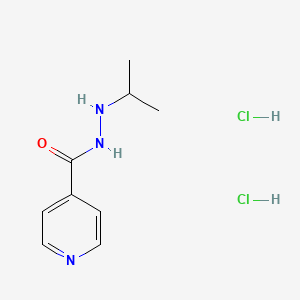
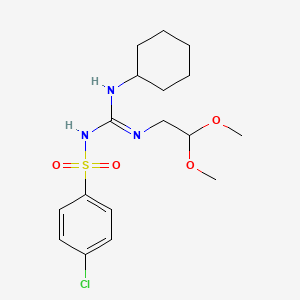
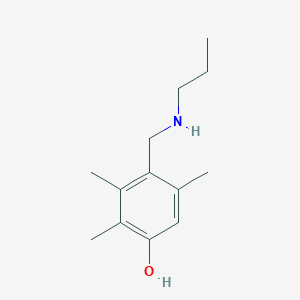
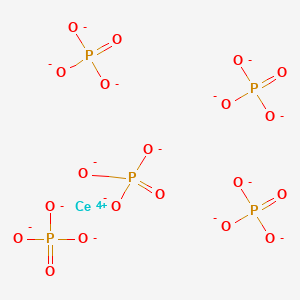
![Acetamide,2-[(5-ethyl-2,6-dimethylthieno[2,3-D]pyrimidin-4-YL)thio]-N-(4-fluorophenyl)-](/img/structure/B13805813.png)
